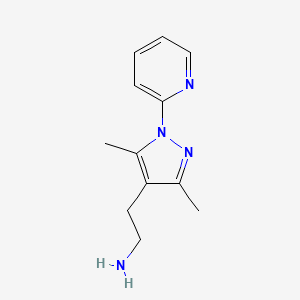

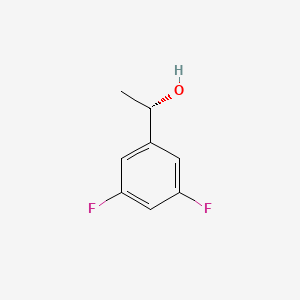

(S)-1-(3,5-difluorophenyl)ethanol

Overview

Description

“(S)-1-(3,5-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8F2O . It is used in various scientific and industrial applications .

Synthesis Analysis

“(S)-1-(3,5-difluorophenyl)ethanol” can be synthesized through various methods, such as asymmetric reduction of 3,5-difluorophenylacetone using baker’s yeast, catalytic hydrogenation of 3,5-difluorophenylacetone with a Ruthenium catalyst, and reduction of the corresponding ketone using chiral reducing agents such as borane or lithium aluminium hydride.Molecular Structure Analysis

The molecular structure of “(S)-1-(3,5-difluorophenyl)ethanol” is characterized by the presence of a fluorophenyl group attached to an ethanol group . The InChI code for this compound is1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 . Physical And Chemical Properties Analysis

“(S)-1-(3,5-difluorophenyl)ethanol” has a molecular weight of 158.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 158.05432120 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 11 .Scientific Research Applications

Study of β-amyloid formation

DAPT is used in the study of β-amyloid formation . β-amyloid is a peptide that accumulates in the brains of patients with Alzheimer’s disease, and studying its formation can help in the development of treatments for this disease.

Inhibition of Notch signaling

DAPT has been shown to inhibit Notch signaling . Notch signaling is a cell communication system that plays a key role in cell differentiation, proliferation, and apoptosis. Inhibition of Notch signaling can be useful in studies of various diseases, including cancer and autoimmune diseases.

Studies of autoimmune diseases

DAPT is used in studies of autoimmune diseases, such as ALPS (Autoimmune lymphoproliferative syndrome) and lupus erythematosus . By inhibiting Notch signaling, DAPT can help to understand the mechanisms of these diseases and develop potential treatments.

Studies of lymphoproliferative diseases

DAPT is also used in studies of lymphoproliferative diseases . These are disorders in which lymphocytes are produced in excessive quantities. They include both benign disorders and forms of lymphoid leukemia.

Cancer cell growth

DAPT has been shown to affect cancer cell growth . By inhibiting Notch signaling, which is often overactive in cancer cells, DAPT can help to control the growth of these cells.

Angiogenesis

DAPT is used in studies of angiogenesis , the formation of new blood vessels. This process is crucial in cancer progression, as tumors need blood vessels to supply nutrients and oxygen. Therefore, inhibiting angiogenesis is a strategy in cancer treatment.

Differentiation of human induced pluripotent stem cells

DAPT has been shown to affect the differentiation of human induced pluripotent stem cells . These are cells that have been genetically reprogrammed to an embryonic stem cell-like state, and DAPT can help to control their differentiation into various cell types.

properties

IUPAC Name |

(1S)-1-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDJZYKJPZJAA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3,5-difluorophenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1451749.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)

![(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid](/img/structure/B1451757.png)